molecular formula C10H13ClN2O2 B1441138 2-Chloro-N-(3-hydroxybutyl)nicotinamide CAS No. 1220018-90-5

2-Chloro-N-(3-hydroxybutyl)nicotinamide

Cat. No.: B1441138
CAS No.: 1220018-90-5
M. Wt: 228.67 g/mol
InChI Key: XYJJMZFWGBIEBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, including 2-Chloro-N-(3-hydroxybutyl)nicotinamide, involves the use of spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS . These compounds are also investigated computationally .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions of this compound have been studied using computational analyses. The experimental and calculated IR spectrum were compared to each other. The electronic properties of the synthesized compounds were examined using HOMO/LUMO contour plot and MEP maps .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H13ClN2O2 and a molecular weight of 228.67 g/mol. It also contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .

Scientific Research Applications

  • Extraction of Copper(II) from Aqueous Chloride Solutions Nicotinamide derivatives, including those similar to 2-Chloro-N-(3-hydroxybutyl)nicotinamide, have been studied for their ability to extract copper(II) from acidic chloride solutions. Research by Borowiak-Resterna and Lenarcik (2004) showed that these compounds can form complexes with copper(II) and chloride ions, facilitating their transfer into the organic phase. This process's efficiency varies with the hydrophobicity of the nicotinamide derivatives (Borowiak-Resterna & Lenarcik, 2004).

  • Herbicidal Activity Research led by Chen Yu et al. (2021) focused on designing and synthesizing N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, a compound structurally related to this compound. Some of these synthesized compounds showed significant herbicidal activity against specific plant species. This indicates potential applications of related nicotinamide derivatives in developing new herbicides (Chen Yu et al., 2021).

  • Structural Characterization for Biological Activity The structural characterization of nicotinamides, like 2-nicotinamido-1,3,4-thiadiazole, is crucial for understanding their biological activity. A study by Burnett, Johnston, and Green (2015) highlighted the importance of structural analysis in elucidating the activity of these compounds, which are used as antimicrobial agents and biological process inhibitors (Burnett, Johnston, & Green, 2015).

  • Development of Sustainable Organic Salts for Agriculture Stachowiak et al. (2022) demonstrated using nicotinamide (vitamin B3) in synthesizing organic salts with potential applications as environmentally friendly agrochemicals. These N-alkylnicotinamide derivatives showed improved herbicidal activity compared to traditional herbicides and presented a lower environmental impact (Stachowiak et al., 2022).

  • Role in Bladder Cancer Prevention A study by Kim et al. (2011) indicated that nicotinamide could play a key role in cancer prevention. The research found that nicotinamide influenced gene expression in a mouse bladder cancer model, suggesting its potential as a chemopreventive agent (Kim et al., 2011).

  • Application in Stem Cell Research A 2018 study by Meng et al. demonstrated that nicotinamide promotes cell survival and differentiation in human pluripotent stem cells. This study suggests potential applications of nicotinamide and related compounds in stem cell research and therapy (Meng et al., 2018).

Mechanism of Action

    Target of action

    Nicotinamide, the parent compound of “2-Chloro-N-(3-hydroxybutyl)nicotinamide”, is mainly involved in cellular energy metabolism, DNA repair, and regulation of transcription process .

    Mode of action

    Nicotinamide is a component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a crucial role in energy transfer reactions in the metabolism of glucose, fat and alcohol .

    Biochemical pathways

    Nicotinamide is part of the vitamin B family and is a component of the coenzyme NAD+. NAD+ is essential in the catabolism of fats, carbohydrates, proteins, and alcohol in cells .

    Pharmacokinetics

    After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via kidneys .

    Result of action

    Nicotinamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of skin conditions such as acne .

    Action environment

    The action of nicotinamide can be influenced by various factors, including the presence of other vitamins and minerals, the individual’s overall health status, and the presence of disease .

Future Directions

The future directions of research on 2-Chloro-N-(3-hydroxybutyl)nicotinamide could involve further investigation of its biological applications, given the wide range of applications of nicotinamide and its derivatives . Additionally, more studies could be conducted to understand its mechanism of action and potential uses in scientific experiments.

Properties

IUPAC Name

2-chloro-N-(3-hydroxybutyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-7(14)4-6-13-10(15)8-3-2-5-12-9(8)11/h2-3,5,7,14H,4,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJJMZFWGBIEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1=C(N=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234825
Record name 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220018-90-5
Record name 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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